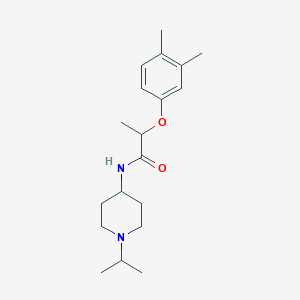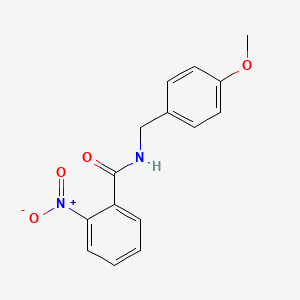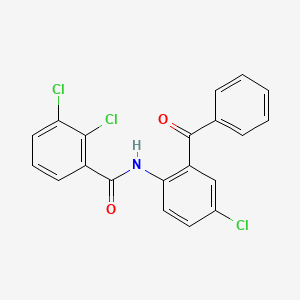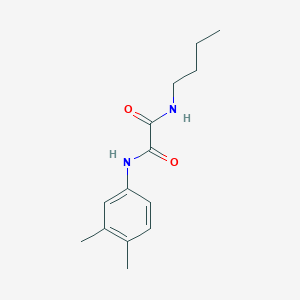
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-796260, is a synthetic compound that belongs to the class of drugs called kappa opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective agonist for the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the kappa opioid receptor by 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide leads to the inhibition of neurotransmitter release, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa opioid receptor activation without interference from other receptors. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective kappa opioid receptor agonists. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. Furthermore, investigations into the potential use of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in treating drug addiction, depression, and anxiety are warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide will be important for the development of potential therapeutic applications.
合成法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3,4-dimethylphenol with isobutyryl chloride to form 3,4-dimethylphenyl isobutyrate. This intermediate is then reacted with N-isopropylpiperidine to form 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been optimized to produce high yields and purity.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been investigated for its potential use in treating drug addiction, depression, and anxiety. Furthermore, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)21-10-8-17(9-11-21)20-19(22)16(5)23-18-7-6-14(3)15(4)12-18/h6-7,12-13,16-17H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDATGOYOTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)



![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)